2-Amino-4-[(Boc-amino)methyl]pyrimidine
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Overview
Description
2-Amino-4-[(Boc-amino)methyl]pyrimidine is a chemical compound with the molecular formula C10H16N4O2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The compound features an amino group at position 2 and a Boc-protected amino group at position 4, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(Boc-amino)methyl]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available pyrimidine derivatives.
Protection of Amino Group: The amino group at position 4 is protected using tert-butoxycarbonyl (Boc) protection. This step involves reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature, reaction time, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(Boc-amino)methyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group at position 2 can be replaced by other nucleophiles.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Deprotected Amino Compound: The free amino derivative is obtained after Boc deprotection.
Scientific Research Applications
2-Amino-4-[(Boc-amino)methyl]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-[(Boc-amino)methyl]pyrimidine depends on its specific application. In medicinal chemistry, it acts as a building block for drugs that target various biological pathways. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.
2-Amino-4-chloropyrimidine: Contains a chlorine atom at position 4, which can be substituted with various nucleophiles.
Uniqueness
2-Amino-4-[(Boc-amino)methyl]pyrimidine is unique due to the presence of the Boc-protected amino group, which allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[(2-aminopyrimidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-6-7-4-5-12-8(11)14-7/h4-5H,6H2,1-3H3,(H,13,15)(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADYSDZDQYQKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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